molecular formula C5H6N6O2S B13989303 6-amino-7H-purine-2-sulfonamide CAS No. 89323-34-2

6-amino-7H-purine-2-sulfonamide

Cat. No.: B13989303
CAS No.: 89323-34-2
M. Wt: 214.21 g/mol
InChI Key: BCVILSNVWGSYFL-UHFFFAOYSA-N
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Description

6-Amino-7H-purine-2-sulfonamide is a synthetic chemical compound designed for research and development purposes. It features a purine core structure, a privileged scaffold in medicinal chemistry, strategically substituted with a sulfonamide functional group at the 2-position . This molecular architecture is of significant interest in pharmaceutical research, particularly in the exploration of new anticancer and antimicrobial agents. Purine-sulfonamide hybrids are investigated for their ability to interact with key biological targets. In oncology research, analogous compounds have demonstrated potent antitumor activity by inducing apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves disruption of mitochondrial membrane potential and activation of caspase signaling cascades . Furthermore, the sulfonamide moiety is known to inhibit various enzymes, including carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic solid tumors and considered a promising target for anticancer therapy . In infectious disease research, the sulfonamide group is a classic pharmacophore that confers antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . Researchers are also exploring hybrid molecules like this one for their potential as dual inhibitors, for instance, targeting both DNA gyrase and dihydrofolate reductase (DHFR) in bacteria, which is a strategy to combat multi-drug resistant strains . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments and validations to determine the compound's specific activity, mechanism of action, and potential applications in their biological systems of interest.

Properties

CAS No.

89323-34-2

Molecular Formula

C5H6N6O2S

Molecular Weight

214.21 g/mol

IUPAC Name

6-amino-7H-purine-2-sulfonamide

InChI

InChI=1S/C5H6N6O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H2,7,12,13)(H3,6,8,9,10,11)

InChI Key

BCVILSNVWGSYFL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Direct Sulfonamide Formation via Nucleophilic Aromatic Substitution

One common approach to introduce the sulfonamide group at the 2-position of purines is through nucleophilic aromatic substitution (SNAr) on a 2-halogenated purine intermediate (e.g., 2-fluoro- or 2-chloropurine). This method involves reacting a 2-halopurine with a sulfonamide nucleophile or amine under suitable conditions.

  • Typical Procedure:

    • Starting from 2-fluoro-6-chloropurine, the 2-fluoro substituent is displaced by sulfonamide nucleophiles.
    • Reaction conditions often include polar aprotic solvents and moderate heating.
    • Microwave-assisted heating can accelerate the reaction, reducing reaction times from days to hours.
  • Advantages:

    • High regioselectivity at the 2-position.
    • Allows introduction of various sulfonamide substituents by changing the nucleophile.

Sulfonylation of 2-Aminopurine Derivatives

An alternative method involves sulfonylation of the amino group at position 2 or other nucleophilic sites on purine derivatives.

  • General Reaction:

    • Reaction of 2-aminopurine or purine derivatives with sulfonyl chlorides (R-SO2Cl) in the presence of a base or catalyst.
    • Common sulfonylating agents include methanesulfonyl chloride or aromatic sulfonyl chlorides.
  • Catalysts and Solvents:

    • Catalytic amounts of amides such as 1-methyl-2-pyrrolidinone (NMP), N,N-dimethylacetamide (DMAC), or high boiling tertiary amines can be used to promote the reaction.
    • Reaction temperatures typically range from 110°C to 160°C, with reaction times of 3 to 12 hours.
  • Reaction Conditions Table:

Parameter Typical Range/Value Notes
Sulfonylating Agent R-SO2Cl (e.g., methanesulfonyl chloride) Used in stoichiometric amounts
Catalyst NMP, DMAC, HMPA, or tertiary amines Catalytic amounts (few mol%)
Temperature 110–160 °C Preferably 120–150 °C
Time 3–12 hours Preferably 3–7 hours
Solvent Polar aprotic solvents DMAC, NMP commonly used

Indirect Methods via Halogenated Intermediates and Hydrolysis

Some patented methods describe preparing 2-amino-6-halogenopurines as intermediates, which upon hydrolysis yield the desired sulfonamide derivatives.

  • Key Steps:

    • Guanine or purine derivatives are halogenated at position 6 using halogenating agents such as phosphorus oxychloride or thionyl chloride.
    • Hydrolysis under acidic, neutral, or alkaline conditions converts intermediates to sulfonamide derivatives.
    • Reaction temperatures for hydrolysis are typically 0–100 °C, preferably 10–20 °C, with reaction times of 10–20 hours.
  • Reaction Control:

    • Temperature control is critical to minimize by-products such as guanine.
    • Isolation of pure products is achieved by filtration or recrystallization.

Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product/Intermediate
1 Guanine or 2-amino purine Halogenating agent (e.g., POCl3, SOCl2) 2-amino-6-halogenopurine intermediate
2 Intermediate from Step 1 Hydrolysis (acidic or basic, 10–20 °C, 10–20 h) 6-amino-7H-purine-2-sulfonamide
3 2-halopurine derivative Sulfonamide nucleophile, polar aprotic solvent, heat 6-amino-7H-purine-2-sulfonamide

Key Research Findings and Optimization

  • Microwave-Assisted Synthesis: Microwave heating significantly accelerates nucleophilic substitution reactions on purine scaffolds, reducing reaction times from days to hours without compromising yields.

  • Catalyst Selection: Use of catalytic amounts of specific amides or tertiary amines enhances sulfonylation efficiency and selectivity, avoiding formation of bis-sulfonylated by-products.

  • Temperature and Time Optimization: Elevated temperatures (120–150 °C) and moderate reaction times (3–7 hours) are optimal for sulfonamide formation without decomposition or side reactions.

  • Purification: Crystallization and filtration remain the primary methods for isolating pure 6-amino-7H-purine-2-sulfonamide, with careful control of reaction parameters to minimize impurities.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution 2-halopurine + sulfonamide nucleophile, heat High regioselectivity, versatile Requires halogenated intermediate
Sulfonylation of Aminopurines 2-aminopurine + sulfonyl chloride + catalyst Direct sulfonamide formation High temperature needed
Halogenation + Hydrolysis Guanine + halogenating agent + hydrolysis Economical, scalable Longer reaction times, by-products

Chemical Reactions Analysis

Types of Reactions

6-amino-7H-purine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like m-CPBA.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfonamide derivatives, while reduction with sodium borohydride can produce amine derivatives.

Scientific Research Applications

While the search results do not offer information specifically for the applications of "6-amino-7H-purine-2-sulfonamide," they do provide insight into related compounds, their applications, and relevant chemical properties that can help infer the applications of "6-amino-7H-purine-2-sulfonamide."

Scientific Research Applications
6-chloro-7H-purine-2-sulfonamide, a related compound, has several scientific research applications:

  • Chemistry It is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.
  • Biology It is studied for potential antiviral and antibacterial properties, making it a candidate for drug development.
  • Medicine It is investigated for potential therapeutic applications, including its use as an antimicrobial agent.
  • Industry It is utilized in the production of pharmaceuticals and other chemical products.

Potential Therapeutic Applications of Sulfonamide Derivatives
Sulfonamide derivatives exhibit antitumor activity and display various mechanisms of action, such as alteration of cell cycle distribution . They are also used as carbonic anhydrase inhibitors, antibacterial, anti-inflammatory, analgesic, hypoglycemic, antifungal, and antiviral agents .

Antimicrobial Activity
Nitrogen-containing heterocycles have demonstrated antimicrobial activity . For example, certain compounds have been evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

Purine Derivatives
Purine derivatives are known for their roles in cellular processes, while benzo[d]thiazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

Additional Considerations

  • Mechanism of Action The mechanism of action of 6-chloro-7H-purine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria.
  • ADMET Properties The distribution of sulfonamide derivatives in plasma is considered very good, but there can be issues with blood–brain barrier penetration, which may affect the compound's effectiveness for central nervous system targets .
  • Synthesis and Biological Significance Mannich bases of purine derivatives have been synthesized and evaluated for biological significance, demonstrating antibacterial activity . These Mannich bases are less toxic compared to their parent sulfonamides and could be used as efficient drugs with minimal side effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The sulfonamide group distinguishes 6-amino-7H-purine-2-sulfonamide from other purine derivatives. Below is a comparison with structurally related compounds:

Compound Substituents Molecular Formula Key Properties/Applications Evidence Source
6-Amino-7H-purine-2-sulfonamide 2-SO₂NH₂, 6-NH₂ C₅H₆N₆O₂S Hypothesized to exhibit enhanced solubility and enzyme-binding affinity due to sulfonamide . N/A
2-Amino-6-iodopurine 6-I, 2-NH₂ C₅H₄IN₅ Used in cross-coupling reactions; iodine enhances electrophilic reactivity .
6-Phenoxy-7H-purin-2-amine 2-NH₂, 6-OPh C₁₁H₉N₅O Phenoxy group increases lipophilicity, potentially improving membrane permeability .
6-(Cyclohexylmethoxy)-N-phenyl-7H-purin-2-amine 2-NHPh, 6-OCH₂Cyclohexyl C₁₈H₂₂N₆O Bulky substituents (e.g., cyclohexylmethoxy) may hinder metabolic degradation .
Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a) Sulfonamido-linked indole C₂₄H₂₇N₃O₆S Demonstrates anticancer activity in vitro; sulfonamide enhances target specificity .

Challenges and Limitations

  • Synthetic Complexity : Introducing sulfonamide groups to purines requires precise control to avoid side reactions (e.g., over-sulfonation) .
  • Metabolic Stability : Bulky substituents (e.g., cyclohexylmethoxy) may reduce metabolic clearance but could also limit target engagement .

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